Descyclopropyl Abacavir

描述

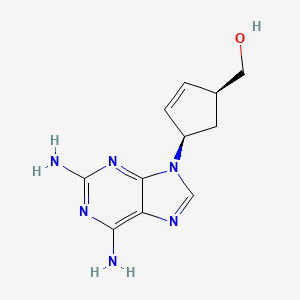

Descyclopropyl Abacavir is a transformation product of the antiviral drug AbacavirThese nucleoside analogues have a structure that consists of a cyclobutane substituted at the 1-position with a hydroxyl group and at the 3-position with a purine base .

作用机制

Target of Action

Descyclopropyl Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1) . The primary target of this compound is the HIV-1 reverse transcriptase enzyme .

Mode of Action

This compound is converted by cellular enzymes to the active metabolite carbovir triphosphate, an analogue of deoxyguanosine-5’-triphosphate (dGTP) . Carbovir triphosphate inhibits the activity of HIV-1 reverse transcriptase (RT) both by competing with the natural substrate dGTP and by its incorporation into viral DNA .

Biochemical Pathways

The biochemical pathway affected by this compound is the reverse transcription process of the HIV-1 lifecycle. By inhibiting the reverse transcriptase enzyme, this compound prevents the conversion of viral RNA into DNA, thereby blocking the integration of the viral genome into the host cell’s genetic material and subsequent replication of the virus .

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with peak concentrations occurring 0.63–1 hour after dosing . The absolute bioavailability of this compound is approximately 83% . This compound is extensively metabolized by the liver; less than 2% is excreted as unchanged drug in the urine . The terminal elimination half-life of this compound is approximately 1.5 hours .

Result of Action

The result of this compound’s action is the inhibition of HIV-1 replication. By blocking the reverse transcription process, this compound prevents the integration of the viral genome into the host cell’s genetic material, thereby inhibiting the production of new virus particles .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of organic matter or inorganic constituents in different matrices such as wastewater effluent and leachate can retard the whole process . Moreover, the photocatalytic transformation of this compound can be achieved employing different advanced oxidation processes .

准备方法

Descyclopropyl Abacavir is primarily formed through the photocatalytic transformation of Abacavir. Various advanced oxidation processes (AOPs) such as UV/TiO₂, UV/MOF/H₂O₂, UV/MOF/S₂O₈²⁻, UV/Fe²⁺/H₂O₂, and UV/Fe²⁺/S₂O₈²⁻ are employed to achieve this transformation . These processes are effective in eliminating Abacavir within a few minutes, with the evolution profile of this compound being closely monitored . The implementation of these technologies in different matrices such as wastewater effluent and leachate has also been assessed .

化学反应分析

Descyclopropyl Abacavir undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include UV light, titanium dioxide, metal-organic frameworks, hydrogen peroxide, and iron ions . The major products formed from these reactions are transformation products that vary depending on the matrix and conditions used .

科学研究应用

Descyclopropyl Abacavir has several scientific research applications:

Environmental Chemistry: It is studied for its transformation and fate in different environmental matrices, such as wastewater and leachate.

Toxicity Assessment: In silico toxicity assessments of this compound and its transformation products are conducted to predict their potential adverse effects.

Pharmaceutical Research: As a transformation product of Abacavir, it is relevant in the study of antiviral drug degradation and the development of more efficient drug removal technologies.

相似化合物的比较

Descyclopropyl Abacavir can be compared with other similar compounds, such as:

This compound is unique due to its formation through advanced oxidation processes and its specific transformation pathways in different environmental matrices .

生物活性

Descyclopropyl abacavir (TP-247) is a significant transformation product of the antiviral drug abacavir, primarily studied for its biological activity and environmental impact. This article synthesizes findings from various studies to provide a comprehensive overview of TP-247's biological activity, its formation through advanced oxidation processes (AOPs), and its potential implications in pharmaceutical and environmental contexts.

This compound is formed during the degradation of abacavir, particularly under conditions involving photocatalytic processes. Its structure lacks the cyclopropyl group present in the parent compound, which influences its biological properties and stability.

2.1 Advanced Oxidation Processes (AOPs)

Recent studies have highlighted the efficiency of various AOPs in transforming abacavir into this compound. The following table summarizes key findings regarding the degradation of abacavir and the formation of TP-247:

| AOP Type | Degradation Rate (k) | Time for Complete Degradation | Max Concentration of TP-247 | Time to Max Concentration |

|---|---|---|---|---|

| UV/TiO2 | 0.104 min | 60 min | High | 30 min |

| UV/MOF/H2O2 | Variable | Not specified | Moderate | Not specified |

| UV/Fe2+/H2O2 | Higher than TiO2 | <60 min | High | 30 min |

These results indicate that TP-247 reaches its peak concentration rapidly, often within 30 minutes, reflecting the effectiveness of these processes in degrading the parent compound abacavir .

3.1 Toxicity Profiles

The toxicity of this compound has been assessed using ECOSAR software, which predicts acute and chronic toxicity based on structural properties. The findings are summarized in the following table:

| Compound | Acute Toxicity (mg/L) | Chronic Toxicity (mg/L) |

|---|---|---|

| Abacavir | 1.09 | 0.50 |

| This compound | Similar to Abacavir | Lower than Abacavir |

The data suggest that while TP-247 retains some toxic properties akin to those of abacavir, certain transformations may lead to reduced toxicity, particularly through hydroxylation pathways .

3.2 Case Studies

In a study examining the environmental impacts of pharmaceutical contaminants, this compound was monitored in wastewater treatment processes. The results demonstrated that while TP-247 is formed during degradation, its persistence in treated water can pose ecological risks due to its toxicity profile .

4. Implications for Pharmaceutical Development

The presence of this compound as an impurity in pharmaceutical formulations necessitates careful monitoring and characterization. Manufacturers must evaluate its stability and potential effects on drug efficacy and safety.

4.1 Quality Control Measures

Pharmaceutical companies are advised to implement rigorous quality control measures that include:

- Regular testing for impurities like this compound.

- Utilizing advanced analytical techniques such as HPLC and NMR for characterization.

- Conducting comprehensive toxicity assessments during drug development stages.

属性

IUPAC Name |

[(1S,4R)-4-(2,6-diaminopurin-9-yl)cyclopent-2-en-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H4,12,13,15,16)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJUXHDSLJYKED-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N2C=NC3=C(N=C(N=C32)N)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C=C[C@@H]1N2C=NC3=C(N=C(N=C32)N)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922641 | |

| Record name | [4-(6-Amino-2-imino-1,2-dihydro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118237-88-0, 124752-25-6 | |

| Record name | (+-)-Carbocyclic-2',3'-dideoxydidehydro-2-6-diaminopurinenucleoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118237880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Aminocarbovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124752256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-(6-Amino-2-imino-1,2-dihydro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 124752-25-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESCYCLOPROPYL ABACAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F795V26W54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How effectively do advanced oxidation processes remove Abacavir from water, and what role does Descyclopropyl Abacavir play in this process?

A1: The research demonstrates that various advanced oxidation processes (AOPs), including UV/TiO2, UV/MOF/H2O2, UV/MOF/S2O82−, UV/Fe2+/H2O2, and UV/Fe2+/S2O82−, effectively remove Abacavir from water within minutes []. During these processes, this compound (TP-247) emerges as a key transformation product. Monitoring its evolution profile helps researchers understand the degradation pathway of Abacavir and optimize AOPs for water treatment. Notably, the study observed that the presence of organic matter or specific inorganic constituents in the water matrix can impact the efficiency of Abacavir removal []. This highlights the importance of considering water composition when implementing AOPs for pharmaceutical removal.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。